Pev-myomodulin

Description

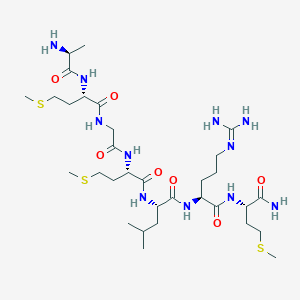

Structure

2D Structure

Properties

CAS No. |

157203-83-3 |

|---|---|

Molecular Formula |

C32H61N11O7S3 |

Molecular Weight |

808.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C32H61N11O7S3/c1-18(2)16-24(31(50)42-21(8-7-12-37-32(35)36)29(48)40-20(26(34)45)9-13-51-4)43-30(49)23(11-15-53-6)39-25(44)17-38-28(47)22(10-14-52-5)41-27(46)19(3)33/h18-24H,7-17,33H2,1-6H3,(H2,34,45)(H,38,47)(H,39,44)(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H4,35,36,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

QIVAPUQIIBGRDE-BTNSXGMBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |

sequence |

AMGMLRM |

Synonyms |

Ala-Met-Gly-Leu-Arg-Met-NH2 alanyl-methionyl-glycyl-leucyl-arginyl-methioninamide pev-myomodulin |

Origin of Product |

United States |

Comparative Molecular Biology and Evolutionary Aspects of Pev Myomodulin

Structural Homology and Divergence within Myomodulin-CARP Family

The myomodulin-CARP family, which includes Pev-myomodulin, is characterized by structurally related peptides that often share a conserved C-terminal region but exhibit variability in their N-terminal sequences. biologists.com This structural theme allows for functional diversification while maintaining a core activity profile.

This compound is a heptapeptide (B1575542) with the amino acid sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH2. nih.gov Its sequence is highly homologous to myomodulin-CARP family peptides found in molluscs. archive.orgnih.gov For instance, Myomodulin (B549795) A, first isolated from the sea slug Aplysia californica, has the sequence Pro-Met-Ser-Met-Leu-Arg-Leu-NH2. biologists.compnas.orgnih.gov Another key member, the catch-relaxing peptide (CARP) from the mussel Mytilus edulis, differs from Myomodulin A by only two amino acid substitutions in the N-terminal region. biologists.com

While the N-terminal regions show significant variation, the C-terminal portions of these peptides are more conserved, which is often crucial for their biological activity. biologists.com In the snail Lymnaea stagnalis, five distinct myomodulin structures have been identified from a single gene, all of which conserve the C-terminal -Met-Leu-Arg-Leu (MLRL) sequence. jneurosci.orgnih.gov The primary structure of Myomodulin A from Aplysia kurodai is identical to that found in other mollusks: Pro-Met-Ser-Met-Leu-Arg-Leu-NH2.

Table 1: Amino Acid Sequence Comparison of this compound and Selected Homologs An interactive table comparing the primary structures of key myomodulin-CARP family peptides.

| Peptide Name | Species of Origin | Phylum | Amino Acid Sequence |

|---|---|---|---|

| This compound | Perinereis vancaurica | Annelida | Ala-Met-Gly-Met-Leu-Arg-Met -NH₂ |

| Myomodulin A | Aplysia californica | Mollusca | Pro-Met-Ser-Met-Leu-Arg-Leu -NH₂ |

| CARP | Mytilus edulis | Mollusca | Ala-Met-Pro-Met-Leu-Arg-Leu -NH₂ |

| Lym-Myomodulin | Lymnaea stagnalis | Mollusca | (e.g., GLQ)-Met-Leu-Arg-Leu -NH₂ |

| Sma-Myomodulin-like | Schistosoma mansoni | Platyhelminthes | Ala-Val-Arg-Leu-Met-Arg-Leu -NH₂ |

A critical structural feature of the myomodulin-CARP family is C-terminal amidation, a post-translational modification essential for the bioactivity of these peptides. jneurosci.org This amidation is typically signaled by a glycine (B1666218) residue in the precursor protein, which donates the amide group. jneurosci.orgnih.govjneurosci.org

The most striking distinction of this compound is its C-terminal residue. While all known molluscan myomodulins terminate with an amidated leucine (B10760876) (Leu-NH2), this compound uniquely possesses an amidated methionine (Met-NH2). archive.orgnih.gov This difference is functionally significant. Studies have shown that replacing the C-terminal Met-NH2 in this compound with Leu-NH2 reduces its contractile potency on the annelid esophagus. nih.govarxiv.org Conversely, substituting the C-terminal Leu-NH2 in molluscan myomodulin and CARP with Met-NH2 enhances their potency, indicating that this specific residue is a key determinant of activity at its target receptors. nih.gov

Amino Acid Sequence Comparisons and Conservation

Phylogenomic Distribution and Conservation of Myomodulin-like Peptides

Once believed to be exclusive to molluscs, myomodulin-like peptides have now been identified across several invertebrate phyla, including Annelida and Platyhelminthes, suggesting an ancient evolutionary origin. nih.gov

The discovery of this compound (Ala-Met-Gly-Met-Leu-Arg-Met-NH2) in the polychaete annelid Perinereis vancaurica was the first report of a myomodulin-CARP family member in an annelid. archive.orgnih.govarxiv.org This finding demonstrated that the family is not restricted to molluscs. In addition to this compound, another myomodulin-like peptide with the sequence Gly-Met-Gly-Ala-Leu-Arg-Leu-amide has been purified from the nerve cords of the medicinal leech. These discoveries highlight a distinct lineage of myomodulin peptides within the phylum Annelida, characterized by unique structural features such as the C-terminal methionine in this compound. arxiv.org

The myomodulin family is extensively studied in molluscs. In Aplysia californica, a single gene encodes a large precursor protein that is processed to generate multiple bioactive peptides. jneurosci.orgcolab.ws This precursor contains ten copies of Myomodulin A (Pro-Met-Ser-Met-Leu-Arg-Leu-NH2) and single copies of six other related peptides, including Myomodulin B (Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2). jneurosci.orgcolab.ws

Similarly, the gene in the pond snail Lymnaea stagnalis encodes a precursor containing 14 putative myomodulin-like peptides of five different structures, including nine copies of Myomodulin A. jneurosci.orgnih.govnih.gov All five variants in Lymnaea share the conserved C-terminal sequence -Met-Leu-Arg-Leu-NH2. jneurosci.orgnih.gov This "one gene, multiple peptides" strategy allows for a great diversity of signaling molecules to be generated efficiently. jneurosci.org

Genomic and transcriptomic surveys have further expanded the known distribution of this peptide family to the phylum Platyhelminthes (flatworms). nih.govnih.govresearchgate.net This was the first description of myomodulin-like peptides in this phylum. nih.gov These peptides display structural similarities to their molluscan and annelid counterparts, typically featuring motifs like [A/L]XX[L/S]XoRL-amide (where X is variable and Xo is a hydrophobic residue). nih.gov

Specific examples from flatworms include:

Schistosoma mansoni : AVRLMRL-amide nih.gov

Echinococcus granulosus : AIRSLRL-amide nih.gov

Macrostomum lignano : AMRLMRL-amide and AMPLMRL-amide nih.gov

The presence of these homologous peptides across such diverse phyla as Mollusca, Annelida, and Platyhelminthes points to a common, ancient ancestor for the myomodulin gene family. nih.gov

Table 2: Phylogenomic Distribution of this compound and Related Peptides An interactive table summarizing the occurrence of myomodulin-like peptides across different invertebrate phyla.

| Phylum | Species | Peptide Sequence |

|---|---|---|

| Annelida | Perinereis vancaurica | AMGMLRM-NH₂ |

| Hirudo medicinalis (Leech) | GMGALRL-NH₂ | |

| Mollusca | Aplysia californica (Sea Slug) | PMSMLRL-NH₂ (Myomodulin A) |

| Aplysia californica (Sea Slug) | GSYRMMRL-NH₂ (Myomodulin B) | |

| Lymnaea stagnalis (Snail) | GLQMLRL-NH₂, QIPMLRL-NH₂, etc. | |

| Mytilus edulis (Mussel) | AMPMLRL-NH₂ (CARP) | |

| Platyhelminthes | Schistosoma mansoni (Flatworm) | AVRLMRL-NH₂ |

| Macrostomum lignano (Flatworm) | AMRLMRL-NH₂ | |

| Echinococcus granulosus (Tapeworm) | AIRSLRL-NH₂ |

Putative Mammalian Homologs and Evolutionary Divergence

This compound is a neuropeptide originally isolated from the polychaete annelid Perinereis vancaurica. Its structure and function place it within the broader myomodulin-CARP family of peptides, which are well-documented in molluscs. arxiv.org The sequence of this compound, AMGMLRMamide, is highly homologous with these molluscan peptides, suggesting a shared evolutionary origin. arxiv.org

While some annelid neuropeptide precursors show high sequence identity to their mammalian counterparts, indicating deep evolutionary conservation of certain signaling molecules, a direct, one-to-one functional homolog of this compound has not been identified in mammals. The myomodulin family itself is characteristic of invertebrates like annelids and molluscs. arxiv.org The search for putative mammalian homologs often involves examining families of peptides with similar functions or structural motifs, such as FMRFamide-related peptides (FaRPs), which have diverse roles in the mammalian central nervous system. nih.gov However, this compound belongs to a distinct family. arxiv.org

Evolutionary divergence is evident when comparing this compound to its closer relatives in molluscs. A key difference lies in the C-terminal amino acid: this compound is characterized by a C-terminal Methionine-amide (Met-NH2), whereas the majority of molluscan myomodulins feature a Leucine-amide (Leu-NH2). arxiv.org This substitution is functionally significant; studies have shown that the C-terminal Met-NH2 is important for the potent contractile activity of this compound on the annelid esophagus. arxiv.org Replacing this residue with Leu-NH2 decreases its potency, while the reverse substitution in molluscan myomodulins can increase their activity, highlighting a functional divergence despite structural similarity. arxiv.org This demonstrates how subtle changes in peptide sequences during evolution can fine-tune physiological actions in different animal lineages.

| Feature | This compound (Annelida) | Myomodulin-CARP Family (Mollusca) |

| Representative Sequence | AMGMLRMamide | Sequences typically end in Leu-NH2 |

| C-Terminal Residue | Methionine-amide (Met-NH2) | Leucine-amide (Leu-NH2) |

| Evolutionary Relationship | Considered a member of the myomodulin-CARP family due to high homology. arxiv.org | A family of related neuropeptides found in molluscs. arxiv.org |

| Functional Divergence | The Met-NH2 terminal is crucial for high potency in annelids. arxiv.org | The Leu-NH2 terminal is characteristic of the family in this phylum. arxiv.org |

Precursor Processing and Post-Translational Modifications

The generation of the biologically active this compound peptide involves a multi-step process of precursor synthesis and subsequent modification, a pathway that shares fundamental similarities with neuropeptide production in both vertebrates and other invertebrates. arxiv.org

Biologically active neuropeptides are typically synthesized as part of larger, inactive precursor proteins, or preproproteins. biosyn.comresearchgate.net These precursors are translated from mRNA and then undergo an extensive series of enzymatic processing steps to yield the final, active peptides. biosyn.comthermofisher.com This process for annelid neuropeptides is believed to be similar to that described in mammals. The precursor protein contains a signal peptide at the N-terminus, which directs it into the secretory pathway, followed by the sequences of one or more neuropeptides. biosyn.comresearchgate.net These active peptide sequences are typically flanked by specific cleavage sites, often consisting of pairs of basic amino acids (e.g., Lysine-Arginine). researchgate.net

Proteolytic cleavage is a critical post-translational modification. thermofisher.comkhanacademy.org In a manner analogous to mammalian systems, the this compound precursor is processed by specific proteases that recognize and cut at these cleavage sites to liberate the peptide. arxiv.org Enzymes responsible for this in vertebrates include a family of serine proteases known as prohormone or proprotein convertases (PCs), such as PC1 and PC2, which belong to the subtilisin/kexin family. arxiv.orgbiosyn.com The presence of potential proteolytic signal sites on annelid neuropeptide precursors suggests that these or similar enzymes play a crucial role in their processing.

Following cleavage, the this compound peptide undergoes further modification. The most notable of these is C-terminal amidation. This is a common post-translational modification for many neuropeptides and is often essential for their biological activity and stability. nih.gov In this process, a C-terminal glycine residue in the precursor sequence is enzymatically converted to an amide group (-NH2). This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be critical for receptor binding. nih.gov For this compound, the resulting C-terminal Met-NH2 is a key feature for its potent biological activity. arxiv.org

| Processing Step | Description | Key Enzymes/Features |

| Precursor Synthesis | This compound is synthesized as part of a larger, inactive preproprotein. biosyn.comresearchgate.net | Contains N-terminal signal peptide and flanked cleavage sites. researchgate.net |

| Proteolytic Cleavage | The precursor protein is cleaved to release the immature peptide. arxiv.org | Prohormone convertases (subtilisin/kexin-like proteases). arxiv.org |

| C-terminal Amidation | The C-terminal end of the peptide is modified to an amide group. arxiv.orgnih.gov | The resulting Met-NH2 is crucial for the peptide's biological activity. arxiv.org |

Biological Activity and Physiological Functions of Pev Myomodulin

Neuromuscular Modulation in Annelids

In annelids, myomodulin-family peptides play a crucial role in regulating muscle activity and neuronal excitability.

Pev-myomodulin, a heptapeptide (B1575542) with the sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH2, was originally isolated from the polychaete annelid Perinereis vancaurica. nih.govarchive.org Its discovery utilized the esophagus of this animal as the bioassay system, where it demonstrated a potent contractile effect. nih.govarchive.org This strong excitatory action suggests that this compound functions as a key excitatory neuromediator in the physiological regulation of the esophagus. nih.gov

Among various related peptides tested, this compound showed the most powerful contractile action on the P. vancaurica esophagus. nih.gov Research into its structure-activity relationship revealed that the C-terminal Methionine-amide (Met-NH2) is significant for its high potency. When the C-terminal Met-NH2 was replaced with Leucine-amide (Leu-NH2), a common feature in molluscan myomodulins, the peptide's contractile potency on the annelid esophagus decreased. nih.gov Conversely, modifying molluscan myomodulins to end with Met-NH2 increased their potency. nih.gov This indicates the C-terminal Met-NH2 is important, though not absolutely essential, for its contractile function in this specific tissue. nih.gov

In the medicinal leech, Hirudo medicinalis, myomodulin-like peptides modulate neuronal function. physiology.orgpurdue.edu Studies on the large, identifiable Retzius cells have shown that myomodulins increase their excitability. physiology.org Application of a leech myomodulin-like peptide causes the Retzius cell to fire more action potentials and reduces the latency to the first action potential when stimulated. purdue.edu

This excitatory effect is achieved through the modulation of several distinct ionic currents. physiology.orgpurdue.edu Key findings include:

Activation of a Na+-mediated inward current: Myomodulin (B549795) induces a small, steady inward current carried by sodium ions near the cell's resting membrane potential, leading to a slight depolarization. physiology.orgpurdue.edu

Reduction of K+ currents: The peptide significantly reduces the delayed rectifier potassium current (IK), which is responsible for repolarizing the neuron after an action potential. physiology.orgpurdue.edu It has little to no effect on the rapidly inactivating A-current (IA). physiology.orgpurdue.edu

Reduction of Ca2+ current: Myomodulin also decreases the amplitude of voltage-activated calcium currents. physiology.orgpurdue.edu

Collectively, these ionic mechanisms—a depolarizing sodium current and a reduction in repolarizing potassium currents—underlie the increased excitability observed in Retzius cells upon myomodulin application. physiology.org The effects of the native leech myomodulin-like peptide were found to be indistinguishable from those of synthetic Aplysia myomodulin A. physiology.orgarxiv.org

| Ionic Current | Effect of Myomodulin | Resulting Physiological Change |

|---|---|---|

| Na+-mediated inward current | Activation/Induction | Small membrane depolarization |

| Delayed Rectifier K+ Current (IK) | Significant reduction | Prolonged depolarization, increased excitability |

| Fast-inactivating K+ Current (IA) | Little to no effect | - |

| Voltage-activated Ca2+ Current | Reduction | Modulation of calcium-dependent processes |

Myomodulins also act directly on non-neuronal cells, specifically the giant glial cells in the leech central nervous system. uky.edu Stimulation of Leydig neurons, which contain a myomodulin-like peptide, elicits a response in these glial cells. arxiv.org This effect persists even when chemical synaptic transmission is blocked, indicating a direct action of the peptide on the glial cell membrane. arxiv.org

Application of myomodulin A causes a dose-dependent hyperpolarization (making the membrane potential more negative) of the glial cell. arxiv.org This is accompanied by an increase in membrane conductance of about 25%. arxiv.org Further experiments showed that this response is due to the activation of a calcium-independent potassium (K+) conductance. arxiv.org This suggests that myomodulin-like peptides released from neurons can directly modulate the membrane potential and ionic permeability of surrounding glial cells, highlighting a role in neuron-glia communication. uky.edunih.gov

Neuronal Excitability Modulation in Leeches (e.g., Retzius Cells)

Comparative Neuromuscular Effects Across Invertebrate Models

The actions of myomodulin-family peptides are not confined to annelids, and comparative studies in molluscs have revealed both conserved and distinct functions.

The anterior byssus retractor muscle (ABRM) of the bivalve mollusc Mytilus edulis is a classic model for studying neuromuscular modulation. This muscle can enter a "catch" state, a sustained contraction with little energy expenditure. This compound, the annelid peptide, exhibits effects on the ABRM that are qualitatively similar to molluscan peptides like CARP (catch-relaxing peptide). nih.gov Specifically, it has catch-relaxing and contraction-modulating properties. nih.govarchive.org However, its potency on this molluscan muscle is lower than that of the native molluscan peptide CARP. nih.gov

Similarly, Aplysia Myomodulin A (MMA) also modulates the ABRM. At low concentrations (e.g., 10⁻⁸ M), it potentiates phasic contractions, but at higher concentrations (10⁻⁶ M or greater), it has an inhibitory effect.

In the sea slug Aplysia, multiple myomodulin peptides are co-expressed in the same neurons and act upon neuromuscular junctions, such as the accessory radula closer (ARC) muscle. nih.gov Motor neuron B16, for instance, contains both Myomodulin A (MMA) and Myomodulin B (MMB). nih.gov

While structurally similar, these two peptides have distinct bioactivities. nih.gov Both MMA and MMB potentiate muscle contractions elicited by the primary neurotransmitter, acetylcholine (B1216132) (ACh), by acting postsynaptically to increase the size and relaxation rate of the contractions. nih.gov However, a key difference emerges at higher concentrations. While MMB's effect remains purely potentiating, high doses of MMA (around 10⁻⁷ M) become inhibitory, causing a decrease in the size of muscle contractions. nih.govphysiology.org This inhibitory effect is never observed with MMB. nih.gov This functional divergence allows for more complex and nuanced regulation of muscle activity, where the net effect could depend on the relative concentrations of different myomodulins released.

| Peptide | Effect at Low Concentration | Effect at High Concentration (~10-7 M) | Mechanism |

|---|---|---|---|

| Myomodulin A (MMA) | Potentiation of contraction | Inhibition of contraction | Postsynaptic |

| Myomodulin B (MMB) | Potentiation of contraction | Potentiation of contraction | Postsynaptic |

Involvement in Flatworm Muscle Physiology

While the peptide this compound was originally isolated from an annelid, the broader myomodulin family of neuropeptides has been identified in the phylum Platyhelminthes (flatworms). researchgate.net Bioinformatic studies have confirmed the presence of genes encoding myomodulin-like peptides in these organisms. researchgate.net However, detailed functional studies on the specific role of myomodulins in flatworm neuromuscular physiology are not as extensive as for other neuropeptide families. researchgate.net

The neuromuscular system of flatworms is complex, featuring a grid-work of somatic muscles and myofibers associated with various organs. researchgate.net Muscle contraction in these organisms is known to be controlled by a variety of neuropeptides. researchgate.net Several studies have highlighted the fundamental role of FMRFamide-related peptides (FaRPs) in regulating muscle contractions in parasitic flatworms. researchgate.net For instance, a synthetic FMRFamide-related peptide, GNFFRFa, has been shown to stimulate the contraction of muscle fibers in Schistosoma mansoni in vitro. researchgate.net Neuropeptides are considered a key element in the biology of flatworms, influencing muscular control, development, and reproduction. researchgate.net Although myomodulin-like peptides are part of the flatworm "peptidome," their precise contribution to muscle physiology remains an area for further investigation. researchgate.netresearchgate.net

Broader Physiological Implications in Invertebrate Systems

This compound and its related peptides have significant physiological roles across various invertebrate phyla, primarily acting as neuromodulators in muscular and nervous systems. physiology.org The discovery and study of these peptides have provided insight into the complex regulation of invertebrate physiology.

This compound, with the sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH2, was first isolated from the polychaete annelid Perinereis vancaurica. archive.org Its discovery was based on its potent contractile action on the esophagus of this animal, suggesting it functions as an excitatory neuromediator involved in feeding by facilitating peristalsis. archive.orgarxiv.org Structure-activity studies revealed that the C-terminal Met-NH2 is important for its high potency, as replacing it with Leu-NH2 decreased its contractile effect. archive.orgarxiv.org Conversely, replacing the C-terminal Leu-NH2 of related molluscan myomodulins with Met-NH2 increased their potency on the P. vancaurica esophagus. archive.org

The action of myomodulins extends beyond annelids, highlighting their status as an interphyletic family of neuropeptides. physiology.orgnih.gov

In Molluscs: The myomodulin family of neuropeptides is a crucial group of neural cotransmitters. jneurosci.orgnih.gov In Aplysia californica, myomodulins are involved in the neural network controlling feeding behavior. jneurosci.org They act in concert to enhance acetylcholine-induced contractions in specific muscles of the buccal mass (the feeding apparatus). jneurosci.org In the snail Lymnaea, myomodulins are also expressed in the central nervous system and are implicated in modulating neuromuscular transmission in the penis muscle. jneurosci.orgnih.gov

In Arthropods: In the locust, myomodulin A modulates neuromuscular transmission at the extensor-tibiae muscle. nih.govbiologists.com Its effects are frequency-dependent, increasing the amplitude and relaxation rate of twitch tension at low stimulation frequencies. nih.gov These actions are distinct from other neuromodulators like octopamine (B1677172) and proctolin, suggesting myomodulins act via a unique set of receptors in insects. nih.govbiologists.com

In other Annelids: In the medicinal leech Hirudo medicinalis, myomodulin-like peptides are found in neurons within circuits that control behaviors like cardiovascular function and the touch-elicited shortening reflex. physiology.org Application of a leech myomodulin-like peptide to the Retzius cell, a type of neuron, causes a transient depolarization and an increase in its firing rate, demonstrating its role in modulating neuronal excitability. physiology.org

Table 1: Research Findings on this compound and Related Peptides in Perinereis vancaurica

| Peptide | Sequence | Bioassay System | Observed Effect | Potency | Citation |

|---|---|---|---|---|---|

| This compound | AMGMLRM-NH2 | P. vancaurica esophagus | Potent contraction | Most potent of peptides tested | arxiv.org, archive.org |

| Leu7-Pev-myomodulin | AMGMLRL-NH2 | P. vancaurica esophagus | Contraction | Less potent than this compound | archive.org |

| Myomodulin (Molluscan) | PMSMLRL-NH2 | P. vancaurica esophagus | Contraction | Less potent than this compound | archive.org |

| Met7-Myomodulin | PMSMLRM-NH2 | P. vancaurica esophagus | Contraction | More potent than Myomodulin | archive.org |

| CARP (Molluscan) | pQFYLPMRL-NH2 | P. vancaurica esophagus | Contraction | Less potent than this compound | archive.org |

| Met7-CARP | pQFYLPMRM-NH2 | P. vancaurica esophagus | Contraction | More potent than CARP | archive.org |

Table 2: Physiological Roles of Myomodulins in Various Invertebrate Systems

| Phylum | Species | System/Tissue | Physiological Role | Citation |

|---|---|---|---|---|

| Annelida | Perinereis vancaurica (Polychaete) | Esophagus | Excitatory neuromediator, induces muscle contraction | , arxiv.org |

| Annelida | Hirudo medicinalis (Leech) | Retzius neurons | Modulates neuronal excitability, increases firing rate | physiology.org |

| Mollusca | Aplysia californica (Sea slug) | Buccal muscle (feeding) | Enhances acetylcholine-induced muscle contractions | jneurosci.org |

| Mollusca | Lymnaea stagnalis (Pond snail) | Penis muscle | Modulates neuromuscular transmission | jneurosci.org |

| Arthropoda | Locust | Leg extensor muscle | Modulates neuromuscular transmission, increases twitch tension | biologists.com, nih.gov |

Mechanisms of Action at the Cellular and Subcellular Levels

Signal Transduction Pathways Activated by Pev-myomodulin and Analogs

Signal transduction pathways are the chains of molecular events that convert an external signal, like a neuropeptide binding to a receptor, into a specific cellular response. savemyexams.comnumberanalytics.com For myomodulin-family peptides, this involves the activation of second messenger systems that lead to widespread changes within the cell. nih.gov

Research on this compound analogs has demonstrated a clear link to the cyclic AMP (cAMP) signaling pathway. nih.gov The cAMP pathway is a fundamental signaling cascade initiated when a ligand binds to its G protein-coupled receptor (GPCR) on the cell surface. numberanalytics.com This activation stimulates the enzyme adenylyl cyclase, which converts ATP into cAMP. mdpi.com cAMP then acts as a second messenger, amplifying the initial signal. numberanalytics.com

In studies involving the accessory radula closer (ARC) muscle of Aplysia, the application of Myomodulin (B549795) A (MMA) results in an increase in intracellular cAMP levels. nih.gov This finding suggests that the physiological effects of myomodulin peptides are, at least in part, mediated by the cAMP signaling cascade. nih.gov The convergence of different neuropeptides, such as MMA and the small cardioactive peptides (SCPs), on the same signal transduction pathway may explain their similar physiological effects in this system. nih.gov

The primary downstream effector of cAMP in many cellular processes is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). numberanalytics.commdpi.com PKA is typically an inactive holoenzyme, but the binding of cAMP causes its catalytic subunits to dissociate and become active. mdpi.comuniprot.org These active subunits then phosphorylate various substrate proteins on serine or threonine residues, altering their function and leading to a cellular response. mdpi.com

Consistent with the observed increase in cAMP, the application of MMA also enhances the activity of cAPK in the ARC muscle of Aplysia. nih.gov This activation confirms that the signal is propagated downstream from cAMP to its key target kinase. The activation of cAPK is a critical step that links the initial peptide signal to the ultimate physiological changes within the muscle cell. nih.gov

| Pathway Component | Effect of Myomodulin A (MMA) Application | System Studied |

| cAMP Levels | Increased | Aplysia accessory radula closer (ARC) muscle nih.gov |

| cAPK Activity | Increased | Aplysia accessory radula closer (ARC) muscle nih.gov |

Cyclic AMP (cAMP) Signaling Cascades

Ion Channel Modulation and Membrane Potential Dynamics

This compound and its analogs directly influence neuronal and muscular excitability by modulating the function of various ion channels. nih.govnumberanalytics.com This modulation alters the flow of ions across the cell membrane, causing changes in the membrane potential and shaping the cell's electrical behavior. cvphysiology.com

Myomodulin peptides have been shown to modulate potassium (K+) currents. nih.gov Potassium channels are crucial for setting the resting membrane potential and for repolarizing the cell after an action potential. cuni.cz In experiments on the Retzius cells of the medicinal leech Hirudo medicinalis, myomodulin significantly reduced the amplitude of the delayed rectifier potassium current (IK). nih.gov Specifically, the peak amplitude of IK was reduced by 49 ± 2.9%, and the steady-state amplitude was reduced by 43 ± 7.2%. nih.gov This modulation of potassium conductance directly impacts the cell's ability to repolarize. While many potassium channels are activated by intracellular calcium (such as SK and IK channels), the action of myomodulin on IK occurs alongside a separate, direct reduction of Ca2+ currents, indicating a complex regulatory role rather than a simple calcium-dependent activation. nih.govfrontiersin.orgen-journal.org

In addition to affecting potassium channels, myomodulin activates an inward current carried by sodium ions (Na+). nih.gov The influx of positive sodium ions causes membrane depolarization, moving the membrane potential closer to the threshold for firing an action potential. moleculardevices.com In leech Retzius cells, myomodulin was found to activate a Na+-mediated inward current near the cell's resting membrane potential. nih.gov This activation increases the excitability of the neuron, causing it to fire more action potentials in response to a stimulus pulse and with a shorter delay. nih.gov This persistent sodium current (INaP) is a key regulator of neuronal excitability. nih.gov

| Ion Current | Effect of Myomodulin Application | Consequence for Retzius Cell |

| Potassium Current (IK) | Peak amplitude reduced by ~49%; Steady-state amplitude reduced by ~43% nih.gov | Slower repolarization |

| Sodium-Mediated Inward Current | Activated near resting potential nih.gov | Increased excitability, more action potentials nih.gov |

| Calcium Current (ICa) | Amplitude reduced by ~20% nih.gov | Altered intracellular calcium signaling |

The effects of myomodulins are not limited to neurons. Myomodulin-like immunoreactivity has been identified in leech neurons that form direct connections with glial cells, and stimulation of these neurons produces direct effects on the glia. While some studies have shown that myomodulin can cause hyperpolarization—an increase in the negativity of the membrane potential—in certain types of neurons, direct evidence for this compound causing hyperpolarization specifically in glial cells is limited. technologynetworks.com

Hyperpolarization is generally caused by the efflux of positive ions, such as K+, or the influx of negative ions. cuni.cz The modulation of ion channels by neuropeptides can lead to such changes in membrane potential. biorxiv.org For instance, an increase in potassium conductance would drive the membrane potential toward the equilibrium potential for potassium, resulting in hyperpolarization. cvphysiology.com Given that myomodulin has been shown to reduce potassium conductance in some neurons, which would lead to depolarization, its ability to cause hyperpolarization in other cells, including glia, likely depends on coupling to different sets of ion channels or receptors specific to that cell type. nih.gov

Sodium-Mediated Inward Current Activation

Postsynaptic Effects on Target Tissues

This compound, a neuropeptide identified in the polychaete annelid Perinereis vancaurica, exerts significant postsynaptic effects, primarily on muscle tissues, modulating their contractility. nih.govarchive.org As a member of the myomodulin-CARP family of peptides, its actions are characterized by the potentiation of muscle contractions, suggesting its role as an excitatory neuromediator. nih.govarxiv.org

The principal target tissue for this compound is the esophageal muscle of P. vancaurica, which was utilized as the bioassay system for its initial isolation. nih.govarchive.org In this tissue, this compound demonstrates a potent contractile action, indicating a direct postsynaptic effect on the muscle fibers. nih.gov This excitatory input is believed to be crucial for regulating esophageal peristalsis during feeding. The peptide's sequence, Ala-Met-Gly-Met-Leu-Arg-Met-NH2, is highly homologous to other myomodulin-CARP family peptides found in molluscs. nih.govarchive.org However, this compound exhibits the most potent contractile effect on the annelid esophagus when compared to its molluscan counterparts and other analogues. nih.govarchive.org

The structure of this compound is critical to its function. The C-terminal Met-NH2 residue, in particular, appears to be important for its potent contractile activity on the esophagus. nih.govarchive.org Studies have shown that replacing this terminal methionine with leucine (B10760876), a common residue in molluscan myomodulins, leads to a decrease in its contractile potency. nih.gov Conversely, substituting the C-terminal leucine of molluscan myomodulin and CARP with methionine enhances their potency on the annelid esophagus. nih.gov This highlights the specific receptor-ligand interactions at the postsynaptic membrane of the target muscle cells.

Beyond the annelid esophagus, the effects of related myomodulin peptides have been studied in other invertebrates, providing insights into the broader postsynaptic actions of this peptide family. For instance, in the bivalve mollusc Mytilus edulis, this compound induces catch-relaxing and contraction-modulating effects on the anterior byssus retractor muscle. nih.gov While qualitatively similar to the effects of the authentic molluscan peptide CARP, this compound is less potent in this context. nih.gov

In insects, such as the locust, myomodulin A modulates neuromuscular transmission at the extensor-tibiae muscle. nih.gov Its effects are frequency-dependent, increasing the amplitude, contraction rate, and relaxation rate of twitch tension at low stimulation frequencies. nih.gov These actions are likely mediated through a distinct set of postsynaptic receptors from other neuropeptides like octopamine (B1677172), proctolin, and FMRFamide-like peptides. nih.gov

The postsynaptic effects of myomodulins are not limited to muscle tissue. In the leech, a myomodulin-like peptide has been shown to increase the excitability of the Retzius cell, a type of neuron. This effect is mediated by the activation of a Na+-mediated inward current, causing the cell to fire more action potentials with a shorter latency. Furthermore, myomodulin A can induce a direct, dose-dependent hyperpolarization of glial cells in the leech by triggering a Ca2+-independent K+ conductance. arxiv.org

The mechanism of muscle contraction initiated by such neuropeptides involves the sliding filament model. savemyexams.comsdmiramar.edu Upon binding of the neuropeptide to its postsynaptic receptor, a cascade of intracellular events is triggered, leading to an increase in intracellular calcium concentration. sdmiramar.edud-nb.info This calcium then binds to regulatory proteins, exposing binding sites on actin filaments and allowing myosin heads to form cross-bridges, resulting in muscle contraction. sdmiramar.edu

Table 1: Research Findings on the Postsynaptic Effects of this compound and Related Peptides

| Peptide | Organism | Target Tissue/Cell | Observed Postsynaptic Effect | Citation |

|---|---|---|---|---|

| This compound | Perinereis vancaurica (Polychaete Annelid) | Esophagus | Potent contractile action | nih.govarchive.org |

| This compound | Mytilus edulis (Bivalve Mollusc) | Anterior byssus retractor muscle | Catch-relaxing and contraction-modulating effects | nih.gov |

| Myomodulin A | Locust | Extensor-tibiae muscle | Increases amplitude, contraction rate, and relaxation rate of twitch tension | nih.gov |

| Myomodulin-like peptide | Leech | Retzius cell (Neuron) | Increased excitability via activation of a Na+-mediated inward current | |

| Myomodulin A | Leech | Glial cell | Direct, dose-dependent hyperpolarization via a Ca2+-independent K+ conductance | arxiv.org |

Molecular Interactions and Receptor Dynamics

Identification and Characterization of Putative Receptors

The biological effects of Pev-myomodulin are mediated through its interaction with specific receptor proteins on the cell surface. Research has primarily focused on G-protein coupled receptors (GPCRs) as the main targets, although other receptor types are also considered.

Myomodulin (B549795) peptides, including this compound, are known to interact with GPCRs. ebsco.comsdbonline.org These receptors are a large family of transmembrane proteins that, upon ligand binding, initiate intracellular signaling cascades. ebsco.com In the annelid Platynereis dumerilii, a myomodulin receptor has been identified and deorphanized, confirming its nature as a GPCR. uni-tuebingen.de This receptor was shown to be activated by at least two different myomodulins. uni-tuebingen.de The activation of these receptors typically involves the binding of the myomodulin peptide to the extracellular domain of the GPCR, which induces a conformational change and subsequent activation of intracellular G-proteins. uniklinikum-jena.defrontiersin.org

Studies on related molluscan species have further solidified the link between myomodulins and GPCRs. For instance, in the slug Deroceras reticulatum, a receptor for a myomodulin-related peptide was identified as a molluscan homolog of the neuromedin U (NmU)/PRXamide receptor, which is a type of GPCR. dntb.gov.uaresearchgate.net Furthermore, research on myosuppressin, a peptide structurally related to myomodulin, has led to the identification of myosuppressin receptors in Drosophila melanogaster as GPCRs. sdbonline.org The evolutionary relationship between myomodulin/myosuppressin receptors in mollusks and annelids with those in arthropods suggests a conserved GPCR signaling mechanism. pnas.org

The activation of these GPCRs by myomodulins can lead to various downstream effects. For example, in the medicinal leech, myomodulin modulates the heartbeat by interacting with GPCRs that in turn affect ion currents, specifically by increasing the hyperpolarization-activated current (Ih) and reducing the Na+/K+ pump current. nih.govphysiology.org

While GPCRs are the primary receptors for myomodulins, the potential interaction with ligand-gated ion channels (LGICs) should also be considered, especially given the structural similarities of myomodulins to other neuropeptides. nih.govnih.govfrontiersin.org LGICs are transmembrane protein complexes that open to allow ions to pass through the membrane in response to the binding of a chemical messenger. libretexts.org

FMRFamide-related peptides (FaRPs), which share some structural motifs with myomodulins, have been shown to interact with distinct types of receptors, including GPCRs, FMRFamide-gated Na+ channels (FaNaCs), and acid-sensing ion channels (ASICs). researchgate.net For example, conorfamide-Sr2, a FaRP from the venom of Conus spurius, is suggested to interact with all three types of these receptors. researchgate.net Given that this compound is part of the broader myomodulin family, which has relationships with FaRPs, it is plausible that it could also interact with LGICs, although direct evidence for this compound is still emerging. These interactions, if they occur, would lead to rapid changes in the cell's membrane potential. libretexts.org

G-Protein Coupled Receptor (GPCR) Interactions

Ligand-Receptor Binding Kinetics and Affinity

Direct kinetic data for this compound itself is limited in the public literature. However, studies on related myomodulin peptides and their receptors provide valuable insights. In a study deorphanizing GPCRs from Platynereis dumerilii, dose-response curves were recorded for various receptor-ligand pairs, which allows for the determination of parameters like the EC50 (the concentration of a ligand that gives half-maximal response). uni-tuebingen.de For the identified myomodulin receptor, strong activation was observed with specific myomodulin peptides at a concentration of 1 µM. uni-tuebingen.de

Binding assays are a common method to determine these kinetic parameters. biologists.com Techniques like Surface Plasmon Resonance (SPR) are powerful tools for real-time analysis of molecular interactions, providing data on association (ka) and dissociation (kd) rates, from which the KD can be calculated. probiocdmo.combiosensingusa.com For GPCRs, which are membrane proteins, specialized techniques are often required to maintain their native conformation during these assays. biosensingusa.com

The affinity of this compound for its receptor is a critical determinant of its biological potency. A higher affinity generally correlates with a lower concentration of the peptide required to elicit a physiological response.

Table 1: Key Parameters in Ligand-Receptor Binding This table is a general representation of key kinetic parameters and is not based on specific experimental data for this compound.

| Parameter | Symbol | Description | Typical Range for High Affinity |

|---|---|---|---|

| Association Rate Constant | ka | The rate at which the ligand binds to the receptor. | 105 - 107 M-1s-1 |

| Dissociation Rate Constant | kd | The rate at which the ligand-receptor complex dissociates. | 10-2 - 10-4 s-1 |

| Equilibrium Dissociation Constant | KD | The ratio of kd/ka, indicating the concentration of ligand at which half of the receptors are occupied at equilibrium. | 10-9 - 10-12 M (nM to pM) |

| Half-maximal effective concentration | EC50 | The concentration of a drug that gives half-maximal response. | Varies depending on the system |

Allosteric Modulation and Conformational Changes in Receptor-Ligand Complexes

Upon binding of this compound to its receptor, a series of conformational changes are induced in the receptor protein. sandiego.edu For GPCRs, ligand binding to the extracellular domain triggers a conformational shift that propagates through the transmembrane domains to the intracellular side of the receptor. uniklinikum-jena.defrontiersin.org This change in the receptor's three-dimensional structure is what allows it to interact with and activate intracellular signaling partners like G-proteins. mdpi.com

The activation of Class C GPCRs, for example, involves a significant rearrangement of the transmembrane domains, moving from an inactive to an active state. frontiersin.org This process can be quite dynamic, with some receptors, like the mGlu receptors, undergoing a rotation of nearly 70° in one of their domains relative to the other upon activation. frontiersin.org Even in Class A GPCRs, the outward movement of the cytoplasmic end of transmembrane domain 6 is a key step in opening a cavity for G-protein binding. frontiersin.org

Allosteric modulation is a phenomenon where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's affinity or efficacy for the primary ligand. While there is no specific data on allosteric modulators for this compound receptors, this is a common mechanism for regulating GPCR activity. researchgate.net In some GPCR dimers, the binding of a ligand to one protomer can induce conformational changes in the other, a process known as trans-activation. researchgate.net The inherent flexibility of GPCRs, which allows for these conformational changes, is crucial for their function but also presents challenges for structural studies. sandiego.edu

Role of Molecular Dynamics Simulations in Predicting Interactions

Molecular dynamics (MD) simulations have become an invaluable tool for studying the interactions between ligands and their receptors at an atomic level. nih.gov These computational methods can model the dynamic behavior of proteins and predict how they will interact with other molecules over time. researchgate.netmdpi.com

For GPCRs, MD simulations can help to:

Predict Binding Poses: Determine the most likely orientation of this compound within the binding pocket of its receptor.

Simulate Conformational Changes: Model the structural rearrangements that occur in the receptor upon ligand binding and activation. mdpi.com

Identify Allosteric Sites: Mixed-solvent MD simulations can be used to identify potential "druggable" allosteric sites on the surface of a GPCR. nih.gov

Understand the Energetics of Binding: Calculate the binding free energy between the peptide and the receptor, providing a theoretical measure of affinity.

Although specific MD simulation studies focused solely on this compound are not widely published, the methodology has been applied to a vast range of GPCRs and other protein-ligand complexes. mdpi.comnih.govkuleuven.be For instance, simulations have been used to understand how the binding of a ligand can stabilize certain receptor conformations, and how specific amino acid residues contribute to the binding interface. mdpi.commdpi.com By applying these established computational techniques, researchers can generate hypotheses about the this compound-receptor interaction that can then be tested experimentally.

Advanced Research Methodologies and Model Systems in Pev Myomodulin Studies

Biochemical and Biophysical Techniques

Central to understanding Pev-myomodulin are the techniques that allow for its isolation from biological tissues, precise identification, and the measurement of its effects on excitable cells.

The initial discovery and isolation of this compound from the polychaete annelid, Perinereis vancaurica, relied heavily on high-performance liquid chromatography (HPLC). archive.org This powerful technique separates components of a mixture based on their physical or chemical properties, such as size, charge, or hydrophobicity. nih.gov

The process began with the homogenization of tissue from the annelid and subsequent centrifugation to produce a crude extract. archive.org This extract was then subjected to a multi-step purification protocol utilizing different modes of HPLC. archive.orgnih.gov Reversed-phase HPLC (RP-HPLC) was a key step, where the peptide was applied to a C-18 column and eluted with a gradient of an organic solvent, typically acetonitrile (B52724), in an aqueous solution containing trifluoroacetic acid. archive.orghplc.eu The effluent was monitored by UV detection at 220 nm to identify peptide-containing fractions. archive.org Further purification was achieved using additional HPLC steps, including cation-exchange chromatography, to isolate the peptide to homogeneity. archive.org The biological activity of the fractions was continuously monitored throughout the purification process using a bioassay, which in this case was the contraction of the isolated esophagus of P. vancaurica. archive.org

| HPLC Purification Step | Column Type | Mobile Phase Conditions | Purpose |

| Initial Cleanup | C-18 Cartridges | Not specified | To remove bulk contaminants from the crude extract. archive.org |

| First HPLC Purification | Capcell-Pak C-18 Reversed-Phase | 0-60% acetonitrile (ACN) in 0.1% trifluoroacetic acid (TFA) | To separate peptides based on hydrophobicity. archive.org |

| Second HPLC Purification | Capcell-Pak C-18 Reversed-Phase | 15-25% ACN in 0.1% TFA | To further refine the purification of the active fraction. archive.org |

| Final HPLC Purification | Cation-Exchange Column | Not specified | To separate the peptide based on its net positive charge, yielding a pure sample. archive.org |

This table summarizes the multi-step HPLC process used in the original isolation of this compound from Perinereis vancaurica, as described in the source material. archive.org

Following purification, mass spectrometry (MS) was indispensable for determining the precise molecular weight and amino acid sequence of this compound. researchgate.net Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) were initially employed. archive.org This analysis provided the molecular mass of the native peptide, which suggested it was a heptapeptide (B1575542) with a C-terminal amidation, a common post-translational modification in neuropeptides. archive.orgarxiv.org

Modern approaches often use Electrospray Ionization (ESI-MS), which is highly sensitive and can accurately determine the monoisotopic mass of peptides. nih.gov Tandem mass spectrometry (MS/MS) is then used for sequencing, where the isolated peptide ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. This combination of techniques confirmed the primary structure of this compound as Ala-Met-Gly-Met-Leu-Arg-Met-NH2 (AMGMLRMamide). arxiv.orgnih.gov

| Analytical Technique | Information Obtained | This compound Finding |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Molecular Mass | Determined the mass of the native peptide, suggesting a heptapeptide structure. archive.org |

| Amino Acid Sequence Analysis | Primary Structure | Elucidated the amino acid sequence. archive.org |

| Confirmation by Synthesis | Structural Verification | The activity and HPLC retention time of a synthetic peptide with the proposed structure matched the native peptide. archive.org |

This table outlines the key analytical methods and the specific findings that led to the characterization of this compound's structure. archive.org

Electrophysiological techniques are used to measure the electrical activity of cells and the effects of substances like neuropeptides on ion channels and membrane potential. moleculardevices.com While the initial bioassay for this compound involved measuring muscle contraction, a process downstream of electrical events, more direct electrophysiological methods like patch-clamp are essential for detailed mechanistic studies. archive.orgmoleculardevices.com

The patch-clamp technique allows researchers to record ion currents through single channels or across the entire membrane of a cell (whole-cell recording). sutter.comnumberanalytics.com This would enable the investigation of how this compound modulates specific ion channels in target neurons or muscle cells to cause its excitatory effects. archive.orgarxiv.org For example, a whole-cell patch-clamp experiment could be performed on a neuron from P. vancaurica to see if the application of this compound directly alters sodium, potassium, or calcium currents, leading to depolarization and increased firing rate. researchgate.net

Although specific patch-clamp data on this compound is not detailed in the primary literature, the potent contractile action observed on the esophagus of P. vancaurica strongly implies a significant modulation of the electrophysiological properties of the muscle or its innervating neurons. archive.orgarxiv.org

Immunocytochemistry (ICC) is a technique used to visualize the location of a specific protein or peptide within cells and tissues. licorbio.com It uses antibodies that bind specifically to the target of interest—in this case, this compound. licorbio.comnih.gov By tagging the antibody with a fluorescent or chromogenic marker, the distribution of the peptide can be observed using microscopy. licorbio.com

This methodology is critical for mapping the neuronal pathways that use this compound as a signaling molecule. nih.gov For instance, ICC could be used on sections of the Perinereis nervous system to identify the specific neurons that synthesize and release this compound and to trace their projections to target tissues like the esophagus. archive.org This would provide anatomical evidence for its role as an excitatory neuromediator in the regulation of esophageal muscle. arxiv.orgnih.gov

Electrophysiological Recordings (e.g., Patch-Clamp Techniques)

In Vitro Model Development and Application

In vitro models, particularly primary cell cultures, provide a controlled environment to study the cellular and molecular actions of neuropeptides, free from the complexities of a whole organism. ptgcn.com

Primary cell cultures involve isolating cells directly from tissue and growing them in a controlled laboratory setting. ptgcn.comnih.gov These cells retain many of their original characteristics, making them powerful models for research.

Retzius Cells : The large, identifiable Retzius neurons of the leech (another annelid) are a classic model system in neurobiology. nih.gov Primary cultures of these neurons would be an excellent heterologous system to study the effects of this compound. Their large size makes them amenable to detailed electrophysiological analysis, such as two-electrode voltage clamp or patch-clamp, to precisely characterize the peptide's effect on ion channels and synaptic transmission. nih.gov

Glial Cells : Glia are no longer considered merely supportive cells; they play active roles in neuronal signaling and homeostasis. nih.gov There is evidence of glial responses to myomodulins. scribd.com Primary cultures of glial cells from annelids could be used to investigate whether this compound has a direct effect on them. axionbiosystems.com This could involve studying changes in glial membrane potential, calcium signaling, or the release of gliotransmitters in response to the peptide, revealing a potentially broader role for this compound in the nervous system beyond direct neuronal excitation. nih.gov

Tissue-Specific Bioassay Systems (e.g., Esophagus, ARC Muscle)

Tissue-specific bioassay systems are crucial for characterizing the physiological functions of neuropeptides like this compound. These assays utilize isolated tissues or muscle preparations to observe the direct effects of a substance, providing valuable insights into its biological activity.

Esophagus Preparations:

The esophagus of the polychaete annelid, Perinereis vancaurica, has been instrumental as a bioassay system for the initial isolation and characterization of this compound. researchgate.netarxiv.orgnih.gov In this system, the isolated esophagus is stimulated with electrical pulses to induce contractions, and the modulatory effects of applied peptides are measured. archive.org this compound, a heptapeptide with the sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH2, demonstrated a potent contractile action on the P. vancaurica esophagus. arxiv.orgnih.gov This suggests that this compound may function as an excitatory neuromediator in the regulation of the esophagus. researchgate.netarxiv.org

Comparative studies using various myomodulin-CARP-family peptides and their analogs revealed that the annelid-derived this compound exhibited the most potent contractile effect on the annelid esophagus. arxiv.orgnih.gov Interestingly, structural modifications, such as replacing the C-terminal Met-NH2 of this compound with Leu-NH2, led to a decrease in its contractile potency. arxiv.orgnih.gov Conversely, substituting the C-terminal Leu-NH2 of molluscan myomodulin (B549795) and CARP with Met-NH2 enhanced their potency. arxiv.orgnih.gov This highlights the significance of the C-terminal methionine amide in the potent activity of this compound on its native esophageal tissue. arxiv.orgnih.gov

Accessory Radula Closer (ARC) Muscle Preparations:

In the sea slug Aplysia, the accessory radula closer (ARC) neuromuscular junction serves as a well-established model for studying neuromodulation. nih.gov Myomodulins, a family of related neuropeptides, are released from the motor neuron B16 and modulate acetylcholine-induced contractions of the ARC muscle. nih.gov While this compound itself has not been directly tested on the ARC muscle, the presence and action of other myomodulins in this system provide a valuable comparative context. Myomodulins in Aplysia can potentiate, depress, and accelerate the relaxation rate of muscle contractions. nih.gov This complex modulation is thought to be mediated by effects on L-type Ca2+ currents and specific K+ currents in the muscle fibers. nih.gov The ARC muscle bioassay could, therefore, be a valuable tool for investigating the potential cross-reactivity and functional conservation of this compound in a molluscan system.

Advanced 3D Cell Culture and Organoid Models for Neuromodulation Research

Recent advancements in cell culture have led to the development of three-dimensional (3D) cell cultures and organoids, which more accurately mimic the complex in vivo environment compared to traditional 2D cultures. nih.govnih.gov These models are becoming increasingly important in neuromodulation research. biorxiv.org

3D Cell Culture Systems:

Three-dimensional cell culture systems promote more realistic cell-to-cell and cell-to-matrix interactions, influencing cellular behavior and responses to stimuli. nih.gov For neuromodulation studies, these systems can be used to create co-cultures of different neural cell types, such as neurons and glial cells, to investigate intercellular communication. nih.gov These models offer a platform to study the effects of neuropeptides like this compound on neuronal networks in a controlled yet more physiologically relevant setting than 2D cultures. nih.govnih.gov

Organoid Models:

Brain organoids, self-organizing 3D structures derived from pluripotent stem cells, recapitulate key aspects of brain development and organization. nih.govnih.gov These models contain various neural cell types, including neurons and astrocytes, and can be used to study neurodevelopmental processes and neurological disorders. nih.govfrontiersin.orgmdpi.com The application of organoids in neuromodulation research is a burgeoning field. biorxiv.org By incorporating different cell lineages, researchers can create complex models to investigate the effects of neuropeptides on neural circuit formation and function. mdpi.com For instance, brain organoids could be used to explore the potential developmental roles of this compound or to screen for novel neuromodulatory compounds. nih.gov The ability to generate patient-specific organoids also opens the door to personalized medicine approaches in studying neuromodulatory systems. mdpi.com

The integration of advanced techniques like microfluidics and biosensors with 3D cultures and organoids further enhances their utility for high-throughput screening and detailed analysis of neuromodulatory effects. nih.govregmednet.com

Computational and Systems Biology Approaches

Bioinformatics for Sequence Analysis and Homology Prediction

Bioinformatics plays a pivotal role in the study of neuropeptides like this compound, starting with the analysis of its amino acid sequence. lu.se The primary sequence of this compound, Ala-Met-Gly-Met-Leu-Arg-Met-NH2, was determined through automated Edman degradation. nih.gov

Sequence Analysis and Homology:

Bioinformatic tools are essential for comparing this sequence against vast databases of known proteins and peptides to identify homologous sequences in other species. lu.seebi.ac.uk Such analyses have revealed that this compound is highly homologous to the myomodulin-CARP-family of peptides found in molluscs. arxiv.orgnih.gov This homology suggests a shared evolutionary origin and potentially conserved functions. Despite the high sequence similarity, a key difference is the C-terminal residue: this compound ends in Met-NH2, whereas all known molluscan myomodulins have a Leu-NH2 at their C-terminus. arxiv.orgnih.gov

Homology Modeling:

When the three-dimensional structure of a peptide or protein is unknown, homology modeling (or comparative modeling) can be used to predict its structure based on the known structure of a homologous protein (the template). researchgate.netnih.govmedcraveonline.com This method relies on the principle that proteins with similar sequences tend to fold into similar three-dimensional structures. researchgate.net For this compound, a suitable template would likely be a member of the myomodulin family whose structure has been experimentally determined. The process involves aligning the target sequence (this compound) with the template sequence, followed by building a 3D model of the target based on the template's coordinates. medcraveonline.comnih.gov The quality of the resulting model is then assessed using various validation tools, such as Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. medcraveonline.com

Table of this compound and Homologous Peptides:

| Peptide | Sequence | Species of Origin | Key Feature |

|---|---|---|---|

| This compound | AMGMLRM-NH2 | Perinereis vancaurica (Polychaete) | C-terminal Met-NH2 |

| Myomodulin A (MMA) | PMSMLRL-NH2 | Aplysia (Mollusc) | C-terminal Leu-NH2 |

| Myomodulin B (MMB) | GSYRMMRL-NH2 | Aplysia (Mollusc) | C-terminal Leu-NH2 |

| Myomodulin C (MMC) | GWSMLRL-NH2 | Aplysia (Mollusc) | C-terminal Leu-NH2 |

Network Analysis for Comparative Biological Systems

Network analysis provides a powerful framework for understanding the complex interplay of molecules within a biological system. cd-genomics.com In the context of this compound, network analysis can be applied to compare the neuromodulatory systems across different species.

By constructing and comparing protein-protein interaction networks or gene regulatory networks from annelids and molluscs, researchers can identify conserved modules and pathways related to myomodulin signaling. cd-genomics.comnumberanalytics.com This approach can help to predict the functional context of this compound beyond its direct effects on muscle contraction. For instance, identifying the network neighbors of myomodulin receptors in different species could reveal conserved downstream signaling components or interacting pathways. nih.gov

Differential network analysis can be particularly insightful, highlighting the differences in network topologies between two conditions, such as between different species or between healthy and diseased states. nih.gov This could help to understand how the myomodulin signaling network has evolved and diverged between annelids and molluscs.

Key applications of network analysis in this compound research include:

Identifying Conserved Modules: Finding groups of interacting proteins or genes related to myomodulin function that are conserved across species. numberanalytics.com

Predicting Function: Inferring the potential functions of this compound by examining the known functions of its network partners. cd-genomics.com

Understanding Evolutionary Divergence: Comparing network structures to see how the myomodulin signaling system has changed over evolutionary time. plos.org

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This approach is invaluable for investigating the dynamic interactions between a ligand, such as this compound, and its receptor at an atomic level. nih.govresearchgate.net

Once a homology model of the this compound receptor is generated, and the structure of this compound is known or predicted, MD simulations can be employed to simulate their binding process. dovepress.com These simulations can reveal:

Binding Modes: The preferred orientation of this compound when it binds to its receptor. nih.gov

Key Residues: The specific amino acid residues on both the peptide and the receptor that are critical for the interaction.

Conformational Changes: How the receptor and/or the peptide change their shape upon binding.

Binding Affinity: By using advanced techniques like accelerated MD, it is possible to calculate the binding free energy, which is a measure of the strength of the interaction. dovepress.com

MD simulations can provide insights that are difficult to obtain through experimental methods alone. For example, they can help explain why the C-terminal Met-NH2 of this compound is important for its high potency on the annelid esophagus by revealing the specific interactions it forms within the receptor's binding pocket. nih.govmdpi.com

Artificial Intelligence and Machine Learning in Molecular Interaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and molecular biology research. psivant.comresearchgate.net These technologies can be applied to predict and analyze molecular interactions relevant to this compound.

Predicting Peptide-Receptor Interactions:

Machine learning models, particularly deep learning approaches, can be trained on large datasets of known protein-ligand interactions to predict the likelihood of a given peptide binding to a specific receptor. mdpi.comnih.gov For this compound, an ML model could be used to screen a database of G protein-coupled receptors (GPCRs) to identify its most likely receptor in Perinereis vancaurica or to predict potential off-target interactions in other species.

Generative Models for Peptide Design:

AI can also be used in a generative capacity. For example, a model could be trained on the properties of known myomodulins to design novel peptides with potentially enhanced or modified activities.

Integrating Diverse Data:

A key strength of AI and ML is their ability to integrate and find patterns in large, diverse datasets. arxiv.org By combining sequence data, structural information, and functional data from bioassays, ML models could provide a more holistic understanding of the structure-function relationships within the myomodulin family of peptides. psivant.com This could lead to more accurate predictions of the biological activity of this compound and its analogs. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

| Myomodulin A (MMA) |

| Myomodulin B (MMB) |

| Myomodulin C (MMC) |

| CARP |

| Leu-enkephalin |

| Met-enkephalin |

| FMRFamide |

The study of this compound, a neuropeptide identified in the polychaete annelid Perinereis vancaurica, and its homologs in other species, is greatly enhanced by advanced molecular biology techniques. researchgate.net These methodologies allow for a deeper understanding of the gene's regulation, expression, and functional roles within complex biological systems. This section explores the conceptual and practical applications of genetic manipulation, reporter gene assays, and transcriptomic profiling in the context of this compound research.

Gene Knockdown/Knockout Strategies (Conceptual)

To elucidate the precise physiological functions of this compound, researchers can employ gene knockdown or knockout strategies to reduce or eliminate its expression. These techniques are foundational in functional genomics, providing insights into the roles of specific genes by observing the resulting phenotypes.

Gene Knockdown: This approach temporarily reduces gene expression at the RNA level. researchgate.net A common method is RNA interference (RNAi) , where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells. researchgate.netelifesciences.org These small RNAs are designed to be complementary to the this compound mRNA, leading to its degradation and preventing protein synthesis. researchgate.net This transient effect is particularly useful for studying genes that might be essential for survival, where a permanent knockout could be lethal. researchgate.net For instance, RNAi has been successfully used to reduce egg production in the flatworm Schistosoma mansoni by targeting neuropeptide genes, demonstrating the potential of this technique in studying reproductive processes possibly influenced by myomodulins. researchgate.net

Gene Knockout: This method involves permanently inactivating a gene at the DNA level, creating a null allele. sdbonline.orgresearchgate.net The most prominent technology for gene knockout is CRISPR-Cas9 . researchgate.net This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, in this case, the this compound gene, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation that permanently silences the gene. researchgate.netsdbonline.org While direct knockout studies on this compound are not yet documented, the successful application of CRISPR-Cas9 to knock out the coiling direction gene in the mollusk Lymnaea stagnalis serves as a powerful proof-of-concept for its application in related species to study myomodulin function. researchgate.net

A conceptual comparison of these strategies as they could be applied to this compound research is presented below.

| Feature | Gene Knockdown (RNAi) | Gene Knockout (CRISPR-Cas9) |

| Target Molecule | mRNA | DNA |

| Effect on Gene | Transient reduction of expression | Permanent inactivation of the gene |

| Mechanism | mRNA degradation or translational repression | DNA double-strand break and error-prone repair |

| Potential Application for this compound | Studying the effects of temporary this compound loss on muscle contraction or feeding behavior. | Investigating the role of this compound in development and long-term physiological processes. |

| Considerations | Off-target effects, incomplete knockdown. | Potential for lethality if the gene is essential, off-target mutations. |

Reporter Gene Assays for Promoter Activity

Understanding the regulatory mechanisms that control the expression of the this compound gene is crucial. Reporter gene assays are a fundamental tool for this purpose, allowing for the characterization of promoter and enhancer elements. nih.govnih.govnih.gov

In this type of assay, the putative promoter region of the this compound gene is cloned into a vector upstream of a reporter gene. nih.gov This construct is then introduced into a suitable cell line or model organism. The expression of the reporter gene, which can be easily quantified, serves as a proxy for the activity of the this compound promoter. nih.govjneurosci.org

Commonly used reporter genes include:

Luciferase: This enzyme catalyzes a light-producing reaction, and the amount of light emitted is proportional to the amount of enzyme, making it a highly sensitive reporter. jneurosci.orgresearchgate.net Luciferase assays have been used to study the transactivation of gene fragments by transcription factors, a technique that could be applied to identify factors that regulate myomodulin expression. peerj.com

Green Fluorescent Protein (GFP): This protein fluoresces under specific wavelengths of light, allowing for the visualization of gene expression in living cells and tissues.

Studies on the myomodulin gene in Lymnaea stagnalis have identified an upstream promoter region containing multiple cAMP-responsive elements, suggesting that its expression is regulated by second messenger pathways. researchgate.net A reporter gene assay could be designed to test this hypothesis for this compound. Different fragments of the this compound promoter could be linked to a luciferase reporter gene to pinpoint the exact location of regulatory elements.

| Assay Component | Description | Relevance to this compound Research |

| Promoter Region | The DNA sequence upstream of the this compound gene that initiates transcription. | Contains binding sites for transcription factors that control when, where, and how much this compound is produced. |

| Reporter Gene | A gene whose product (e.g., Luciferase, GFP) is easily detectable and quantifiable. nih.gov | Its expression level reflects the activity of the cloned this compound promoter. |

| Expression Vector | A plasmid used to introduce the promoter-reporter construct into cells. nih.gov | The vehicle for delivering the assay components into a model system. |

| Cell System/Organism | Cells or organisms in which the assay is performed. | Can be used to study how different signaling molecules or conditions affect this compound gene expression. |

Transcriptomic Profiling (e.g., RNA-seq)

Transcriptomic profiling provides a snapshot of all the RNA molecules in a cell or tissue at a specific moment in time. researchgate.net This powerful approach can reveal which genes are active, their levels of expression, and can help to identify novel transcripts and gene isoforms.

RNA-sequencing (RNA-seq) is the current gold standard for transcriptomic analysis. peerj.com It involves the sequencing of complementary DNA (cDNA) libraries derived from RNA, providing a comprehensive and quantitative view of the transcriptome. researchgate.net For this compound research, RNA-seq could be used to:

Quantify this compound expression: Compare the expression levels of the this compound gene across different tissues, developmental stages, or physiological conditions. For example, transcriptomic analysis of the oviducal gland in Octopus maya revealed the upregulation of myomodulin during certain reproductive stages.

Identify co-expressed genes: Discover other genes whose expression patterns correlate with that of this compound. This can provide clues about the biological pathways in which this compound is involved.

Discover novel myomodulin-related genes: The unbiased nature of RNA-seq allows for the identification of new, previously uncharacterized neuropeptide genes in the myomodulin family. researchgate.net Transcriptomic analyses in various mollusks have successfully identified multiple myomodulin genes and their peptide products. nih.gov

The data generated from an RNA-seq experiment focused on this compound could be summarized as follows:

| Data Type | Description | Potential Insights for this compound |

| Gene Expression Levels | The abundance of RNA transcripts for each gene, often measured in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). | Determines the relative expression of the this compound gene in different samples. |

| Differentially Expressed Genes (DEGs) | Genes that show a statistically significant change in expression between two conditions (e.g., before and after a stimulus). | Identifies genes and pathways that are potentially regulated by or associated with this compound signaling. |

| Alternative Splicing Variants | Different mRNA transcripts that can be produced from the same gene. | Could reveal if the this compound gene produces multiple protein isoforms with different functions. |

| Novel Transcripts | RNA sequences that do not map to known genes. | May lead to the discovery of new neuropeptide genes or non-coding RNAs involved in this compound function. |

Theoretical Frameworks and Future Research Directions

Myomodulin-CARP Family as a Paradigm for Neuropeptide Evolution

The myomodulin-CARP (catch-relaxing peptide) family, to which Pev-myomodulin belongs, serves as an excellent model for understanding neuropeptide evolution. This compound, with the amino acid sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH2, shares high homology with myomodulin (B549795) and CARP peptides found in molluscs. archive.orgarxiv.org This structural similarity across different phyla, specifically between annelids and molluscs, points to a common ancestral origin for these peptides. archive.orgarxiv.orgresearchgate.net The presence of a myomodulin precursor gene in the snail Lymnaea, which encodes five different forms of myomodulin, further supports the concept of gene duplication and diversification as a key evolutionary mechanism for generating neuropeptide diversity. nih.gov

The evolution of these peptides is not only evident in their sequences but also in their functional diversification. While all members of the family modulate muscle contractility, the specific effects can vary. archive.org For instance, this compound exhibits a potent contractile action on the esophagus of P. vancaurica, suggesting its role as an excitatory neuromediator in this tissue. archive.org The study of such related peptides across different species allows researchers to trace the evolutionary trajectory of neuropeptide function. researchgate.netnih.govphilarchive.org

Mechanisms of Neuromodulation in Invertebrate Nervous Systems